5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Übersicht

Beschreibung

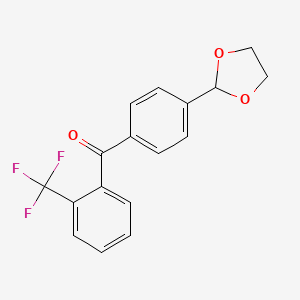

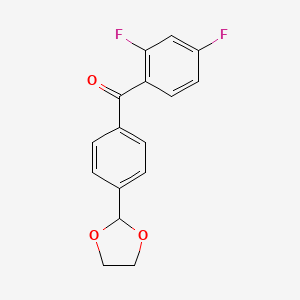

The compound 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a heterocyclic organic molecule that contains multiple functional groups, including a chloro substituent, a fluorobenzyl group, and an aldehyde group. This compound is likely to be of interest due to its potential as a building block in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

While the specific synthesis of 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is not detailed in the provided papers, related compounds have been synthesized through multi-step reactions. For instance, the synthesis of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one involves starting from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride, indicating the use of a fluorobenzyl group and a pyridine derivative as key components in the synthesis process . Additionally, the Vilsmeier–Haack reaction has been employed to synthesize 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes from dihydropyrazolopyridine derivatives , suggesting a potential pathway for introducing the chloro and aldehyde groups into the pyridine ring.

Molecular Structure Analysis

The molecular structure of the compound would be characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The fluorobenzyl group would contribute to the electron distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The aldehyde group is a reactive functional group that can undergo various chemical transformations, making it a versatile handle for further chemical modifications.

Chemical Reactions Analysis

The aldehyde group in the compound is particularly reactive and can participate in numerous chemical reactions, such as nucleophilic addition or condensation reactions. The presence of the chloro substituent also opens up possibilities for substitution reactions, where it can be replaced by other groups. The Vilsmeier–Haack reaction mentioned in the synthesis of related compounds is a form of electrophilic substitution that could be relevant for modifying the pyridine ring of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde would be influenced by its functional groups and molecular structure. The compound is expected to have a certain degree of polarity due to the electronegative chlorine and fluorine atoms, which could affect its solubility in different solvents. The stability of the compound could be assessed through its resistance to oxidation or other degradation processes. The melting point, boiling point, and other physical properties would be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Synthesis of Dihydrochromeno[3,2-b]azet-2(1H)-ones and Pyrrolidin-2-one Derivatives : 3-aryloxy-4-oxoazetidine-2-carbaldehydes, including compounds structurally related to 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde, were used to synthesize dihydrochromeno[3,2-b]azet-2(1H)-ones and pyrrolidin-2-one derivatives. This synthesis was achieved through acid catalysis in various solvents, showcasing the compound's reactivity and potential for creating diverse chemical structures (Bertha et al., 1998).

Formation of 3-(Dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles : The compound has been involved in reactions with heptalenecarbaldehydes and aromatic aldehydes to yield specific pyridine-carbonitrile structures. This demonstrates its versatility in forming complex molecular systems with potential applications in various fields of organic chemistry (Landmesser et al., 2008).

Synthesis of Specific Molecular Structures

Synthesis of Tetrahydrochromeno[3,4-c]pyridin-5-one : Research has shown the use of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one in the synthesis of complex molecules from simpler precursors. This underscores the compound's role in facilitating the creation of intricate molecular architectures (Y. Duan-zhi, 2005).

Preparation of Piperazine Derivative Radiopharmaceuticals : The compound has been used in the synthesis of potent nonpeptide CCR1 antagonists, which are of interest in the field of radiopharmaceuticals. This highlights its potential in the development of new medicinal compounds (Mäding et al., 2006).

Novel Syntheses and Chemical Properties

Synthesis of Pyrazolo[4,3-c]pyridines : The compound has been a precursor in Sonogashira-type cross-coupling reactions, leading to the synthesis of pyrazolo[4,3-c]pyridines, which are important in medicinal chemistry and materials science (Vilkauskaitė et al., 2011).

Scaleable Synthesis of Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate : It plays a critical role in the scalable synthesis of medically significant intermediates, showcasing its importance in pharmaceutical manufacturing (Boros et al., 2007).

Eigenschaften

IUPAC Name |

5-chloro-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO2/c14-12-5-10(8-17)7-16(13(12)18)6-9-1-3-11(15)4-2-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGPZSQVOGDHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401137521 | |

| Record name | 5-Chloro-1-[(4-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401137521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde | |

CAS RN |

1033463-22-7 | |

| Record name | 5-Chloro-1-[(4-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-[(4-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401137521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)

![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)

![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1328059.png)

![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)